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Compound of Interest

Compound Name:
N-(2-fluoro-4-

nitrophenyl)acetamide

Cat. No.: B1335831 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound

N-(2-fluoro-4-nitrophenyl)acetamide. Due to the limited availability of directly published

experimental spectra in public databases, this guide presents predicted data based on the

analysis of structurally similar compounds and general spectroscopic principles. It also includes

detailed experimental protocols for acquiring such data and a workflow for spectroscopic

analysis.

Spectroscopic Data Summary
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for N-(2-fluoro-4-nitrophenyl)acetamide.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Number of
Protons

Assignment

~2.20 s - 3H -CH₃ (acetyl)

~7.90 dd J ≈ 9.0, 2.5 Hz 1H Ar-H (H5)

~8.15 dd J ≈ 9.0, 2.0 Hz 1H Ar-H (H6)

~8.40 d J ≈ 2.5 Hz 1H Ar-H (H3)

~9.80 br s - 1H -NH (amide)

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm) Assignment

~25 -CH₃

~115 (d, J ≈ 25 Hz) C3

~120 (d, J ≈ 5 Hz) C5

~128 C6

~135 (d, J ≈ 10 Hz) C1

~145 C4

~155 (d, J ≈ 250 Hz) C2

~169 C=O

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3300 Medium N-H stretch (amide)

~3100 Medium C-H stretch (aromatic)

~1700 Strong C=O stretch (amide I)

~1610 Medium C=C stretch (aromatic)

~1560 Strong N-O stretch (asymmetric, nitro)

~1520 Medium N-H bend (amide II)

~1350 Strong N-O stretch (symmetric, nitro)

~1250 Strong C-N stretch (amide)

~1200 Strong C-F stretch

Table 4: Predicted Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

198 High [M]⁺ (Molecular Ion)

156 Moderate [M - C₂H₂O]⁺

138 Moderate [M - NO₂ - H]⁺

110 Low [M - C₂H₂O - NO₂]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5

mm broadband probe.
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Sample Preparation: Approximately 10-20 mg of N-(2-fluoro-4-nitrophenyl)acetamide is

dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A

small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (zg30).

Number of Scans: 16-64 scans.

Relaxation Delay: 1-2 seconds.

Acquisition Time: ~3-4 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Pulse Program: A standard proton-decoupled experiment (zgpg30).

Number of Scans: 1024-4096 scans.

Relaxation Delay: 2 seconds.

Acquisition Time: ~1-2 seconds.

Spectral Width: 0-220 ppm.

Data Processing: The collected Free Induction Decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected using appropriate NMR processing software (e.g.,

MestReNova, TopSpin).

Infrared (IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a

universal attenuated total reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid N-(2-fluoro-4-nitrophenyl)acetamide sample

is placed directly onto the ATR crystal.
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Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

A background spectrum of the clean ATR crystal is recorded prior to sample analysis and

automatically subtracted from the sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum.

Mass Spectrometry (MS)
Instrumentation: An Agilent 6120 Quadrupole LC/MS system (or equivalent) with an

electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of N-(2-fluoro-4-nitrophenyl)acetamide is prepared in a

suitable solvent such as methanol or acetonitrile (~1 mg/mL).

Acquisition (Positive Ion Mode):

Ionization Mode: Electrospray Ionization (ESI+).

Capillary Voltage: 3000-4000 V.

Fragmentor Voltage: 70-100 V.

Mass Range: m/z 50-500.

The sample solution is introduced into the ion source via direct infusion or through a liquid

chromatography system.

Data Processing: The mass spectrum is analyzed to identify the molecular ion peak and

characteristic fragment ions.
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Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized chemical compound like N-(2-fluoro-4-nitrophenyl)acetamide.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

To cite this document: BenchChem. [Spectroscopic Data of N-(2-fluoro-4-
nitrophenyl)acetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1335831#spectroscopic-data-of-n-2-fluoro-4-
nitrophenyl-acetamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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